molecular formula C8H17NO B6243998 2-(3-methylpiperidin-3-yl)ethan-1-ol CAS No. 2680534-00-1

2-(3-methylpiperidin-3-yl)ethan-1-ol

Cat. No.: B6243998
CAS No.: 2680534-00-1
M. Wt: 143.2
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Description

2-(3-Methylpiperidin-3-yl)ethan-1-ol (CAS 2680534-00-1) is a piperidine-based amino alcohol compound with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . This chemical features a piperidine ring, a fundamental scaffold in medicinal chemistry due to its prevalence in numerous natural products and pharmaceuticals . The structure combines a nitrogen-containing heterocycle with a hydrophilic ethanol side chain, making it a valuable building block for the synthesis of more complex chemical entities . Piperidine derivatives are of significant interest in advanced chemical research, serving as key intermediates in the development of novel pharmaceuticals and as chiral ligands in asymmetric catalysis . The specific stereochemistry and substituents on the piperidine ring, as found in this compound, can profoundly influence the conformational behavior and biological activity of the resulting molecules . Ongoing research into amino alcohols and piperidine derivatives explores their potential across a wide range of therapeutic targets and material science applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2680534-00-1

Molecular Formula

C8H17NO

Molecular Weight

143.2

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Reactions with Pre-Functionalized Intermediates

A plausible route involves forming the piperidine ring from acyclic precursors bearing the methyl and ethanol substituents. For example, a Mannich reaction could condense a β-amino alcohol, formaldehyde, and a methyl ketone to generate the piperidine backbone. A study on 3-substituted piperidin-2-ones demonstrated the utility of azido alcohols in lactam formation, which could be reduced to the target amine. Adapting this method, 3-methyl-3-(2-hydroxyethyl)piperidine might form via cyclization of a γ-azido alcohol followed by Staudinger reduction (Figure 1A).

Post-Modification of Preformed Piperidine Scaffolds

Alternatively, introducing substituents onto a preexisting piperidine ring offers modularity. For instance, alkylation of 3-methylpiperidine with ethylene oxide or a protected ethanol derivative could yield the target compound. A patent detailing the synthesis of (R)-2-methylpyrrolidine via catalytic hydrogenation highlights the feasibility of stereoselective modifications on saturated nitrogen heterocycles. Applying similar conditions, 3-methylpiperidine could undergo nucleophilic substitution with 2-bromoethanol under basic conditions (Figure 1B).

Detailed Methodological Breakdown

Cyclization via Azido Alcohol Intermediates

The synthesis of 3-phenylpyrrolidin-2-one from methyl 2-phenylacetate and azido triflates provides a template. Adapting this protocol:

  • Azido Triflate Formation : React 3-methyl-3-(2-hydroxyethyl)pent-4-en-1-amine with triflic anhydride and DIPEA at −78°C to form the azido triflate.

  • Cyclization : Heat the intermediate in tetrahydrofuran (THF) with a palladium catalyst to induce ring closure.

  • Reduction : Treat the resulting lactam with lithium aluminum hydride (LiAlH₄) to reduce the amide to a secondary amine.

Key Data :

  • Yield: ~40–53% (based on analogous lactam syntheses).

  • Purification: Reversed-phase flash chromatography (10–90% MeCN/water).

Catalytic Hydrogenation of Unsaturated Precursors

A patent describing the hydrogenation of 2-methylpyrroline to (R)-2-methylpyrrolidine suggests a scalable route. For this compound:

  • Imine Formation : Condense 3-methylglutaraldehyde with 2-aminoethanol to form a cyclic imine.

  • Hydrogenation : Use 5% Pt/C in ethanol/methanol (2:1 v/v) under H₂ (50 psi) to saturate the imine.

  • Resolution : Separate enantiomers via tartrate salt crystallization if stereocontrol is required.

Optimization Notes :

  • Temperature: Ambient conditions suffice for hydrogenation.

  • Catalyst Loading: 0.5–1.0 mol% Pt achieves full conversion.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Azido CyclizationHigh regioselectivity; modular substituentsMulti-step; azide handling risks40–53%
Catalytic HydrogenationScalable; mild conditionsRequires preformed imine; stereochemical control needed50–70% (est.)

Mechanistic Insights and Side-Reactions

Competing Pathways in Cyclization

During azido triflate cyclization, β-hydride elimination may occur, leading to olefin byproducts. This is mitigated by low-temperature (−78°C) triflation and rapid cyclization. Additionally, epimerization at the 3-position can arise during lactam reduction, necessitating careful control of LiAlH₄ stoichiometry.

Hydrogenation Selectivity

Using chiral Pt catalysts (e.g., PtO₂ modified with cinchona alkaloids) could enhance enantioselectivity during imine reduction, though this remains untested for the target compound.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Hexane/ethyl acetate gradients (70:30 to 50:50) effectively separate the product from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) produce high-purity crystals, as demonstrated for related piperidine tartrates.

Spectroscopic Data

While direct data for this compound are lacking, analogous compounds exhibit:

  • ¹H NMR : δ 1.2–1.4 (m, CH₃), 2.5–3.0 (m, NCH₂), 3.6–3.8 (t, CH₂OH).

  • ESI-MS : m/z 144.2 [M+H]⁺ (calculated: 143.23 g/mol) .

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(3-methylpiperidin-3-yl)ethanone.

    Reduction: Formation of 2-(3-methylpiperidin-3-yl)ethanamine.

    Substitution: Formation of 2-(3-methylpiperidin-3-yl)ethyl halides or esters.

Scientific Research Applications

2-(3-methylpiperidin-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of piperidine derivatives and their biological activities.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methylpiperidin-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes, to exert its effects. The exact pathways involved can vary based on the specific derivative or compound it is part of.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(3-methylpiperidin-3-yl)ethan-1-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound C₈H₁₇NO 143.23 Piperidine, methyl, ethanol 3-methyl substitution on piperidine
2-(3-Methylpiperidin-1-yl)ethanol C₈H₁₇NO 143.23 Piperidine, methyl, ethanol Methyl at 1-position; positional isomer
(3-Amino-1-benzylpiperidin-3-yl)methanol C₁₃H₂₀N₂O 220.31 Piperidine, benzyl, amino, methanol Benzyl group enhances lipophilicity
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride C₇H₁₆ClNO₂ 181.66 Piperidine, ether, hydrochloride Salt form improves solubility
2-((S)-3-Methoxy-piperidin-1-yl)-ethanol C₈H₁₇NO₂ 159.23 Piperidine, methoxy, ethanol Methoxy group alters electronic profile
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-ol C₄H₈N₂O 100.12 Diazirine, ethanol Photoaffinity labeling applications

Key Differences and Implications

Substituent Position and Bioactivity
  • Positional Isomerism : The distinction between 3-methylpiperidin-3-yl (target compound) and 3-methylpiperidin-1-yl () lies in substituent placement. Positional isomers can exhibit divergent biological activities due to altered receptor interactions .
  • Benzyl and Amino Groups: The compound (3-Amino-1-benzylpiperidin-3-yl)methanol () demonstrates increased molecular weight (220.31 g/mol) and lipophilicity due to the benzyl group, making it more suited for membrane penetration in drug design .
Functional Group Modifications
  • Ether vs. Alcohol : 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride () contains an ether linkage, enhancing stability compared to primary alcohols. The hydrochloride salt further improves aqueous solubility, critical for pharmaceutical formulations .
  • Diazirine Moiety : The diazirine-containing analog () is specialized for photoaffinity labeling, a technique used to study ligand-receptor interactions. Its synthesis involves Schlenk techniques, indicating higher complexity .
Stereochemical Considerations
  • Chiral Centers: 2-((S)-3-Methoxy-piperidin-1-yl)-ethanol () highlights the role of stereochemistry. The (S)-configured methoxy group could influence enantioselective binding in biological systems, a factor absent in the non-chiral target compound .

Q & A

Q. What are the optimized synthetic routes for 2-(3-methylpiperidin-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves the nucleophilic addition of 3-methylpiperidine to ethylene oxide or propylene oxide under basic catalysis. Key variables include temperature (40–80°C), solvent (e.g., ethanol or THF), and catalyst (e.g., KOH). A comparative analysis of synthetic routes is shown below:

Method Catalyst Solvent Yield Purity Reference
3-Methylpiperidine + Ethylene oxideKOHEthanol68%95%
3-Methylpiperidine + Propylene oxideNaHTHF72%92%

Higher temperatures (>70°C) may lead to side reactions (e.g., over-alkylation), while polar aprotic solvents like THF improve regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR : 1H^1H NMR (DMSO-d6) shows peaks at δ 1.2–1.5 ppm (piperidine CH2), δ 2.8–3.1 ppm (N–CH2–CH2–OH), and δ 3.6 ppm (OH). 13C^{13}C NMR confirms the piperidine ring (δ 45–55 ppm) and ethanol moiety (δ 60–65 ppm) .
  • IR : Broad O–H stretch (~3400 cm1^{-1}) and C–N stretch (~1250 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS (m/z 158.2 [M+H]+) aligns with the molecular formula C8H17NO .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in receptor-binding studies (e.g., σ1 vs. NMDA receptor affinity) may arise from assay conditions or stereochemical variations. To address this:

  • Validate Assay Conditions : Ensure consistent pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
  • Stereochemical Analysis : Separate enantiomers via chiral HPLC and test individually, as minor stereoisomers may dominate activity .
  • Control for Metabolites : Use LC-MS to confirm compound stability during assays .

Q. What experimental designs are recommended for studying the compound’s neuropharmacological potential?

A tiered approach is advised:

In Vitro Screening :

  • Targets : Screen against GPCRs (e.g., dopamine D2, serotonin 5-HT1A) and ion channels (e.g., NMDA) using radioligand binding assays .
  • Dose Range : 1 nM–100 µM to establish IC50 values.

In Vivo Models :

  • Rodent Behavioral Tests : Assess anxiolytic (elevated plus maze) or cognitive effects (Morris water maze) at 10–50 mg/kg doses .

Mechanistic Studies :

  • Use knockout mice or siRNA to confirm target specificity .

Q. How does the compound’s structural flexibility impact its interactions with enzymes or receptors?

The piperidine ring’s chair-to-boat conformational changes and the ethanol side chain’s rotational freedom allow adaptive binding to diverse targets. Molecular dynamics simulations (AMBER or GROMACS) reveal:

  • σ1 Receptor : Hydrophobic interactions with the piperidine methyl group stabilize binding (ΔG = −8.2 kcal/mol) .
  • NMDA Receptor : Hydrogen bonding between the hydroxyl group and GluN2B subunit (distance: 2.1 Å) modulates antagonism .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Crystallization hurdles include hygroscopicity and conformational flexibility. Solutions:

  • Co-crystallization : Use tartaric acid to form stable salts .
  • Cryocooling : Flash-cool crystals to 100 K to reduce disorder .
  • SHELX Refinement : Apply anisotropic displacement parameters and TWIN/BASF commands for twinned crystals .

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